2,4,6-Tris(4-carboxyphenyl)anisole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C28H20O7 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C28H20O7/c1-35-25-23(17-4-10-20(11-5-17)27(31)32)14-22(16-2-8-19(9-3-16)26(29)30)15-24(25)18-6-12-21(13-7-18)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
RFPWQQRSTPZYFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Tris 4 Carboxyphenyl Anisole
Retrosynthetic Analysis and Strategic Disconnections
The synthesis of a complex molecule like 2,4,6-Tris(4-carboxyphenyl)anisole begins with a retrosynthetic analysis. youtube.comyoutube.comyoutube.com This process involves mentally deconstructing the target molecule into simpler, commercially available or easily synthesized precursors. The primary disconnections for this compound are the carbon-carbon bonds between the central anisole (B1667542) core and the three carboxyphenyl groups, as well as the carbon-heteroatom bonds of the methoxy (B1213986) group and the carboxylic acid functionalities.
A logical retrosynthetic approach would involve two key strategic disconnections:
C-C Bond Disconnection: Breaking the bonds between the anisole ring and the three phenyl rings. This suggests that the synthesis could be achieved by coupling a tri-substituted anisole derivative with a suitable phenyl precursor.
Functional Group Interconversion: The carboxylic acid groups can be retrosynthetically converted to more manageable precursor functionalities, such as methyl groups or halogens, which can later be transformed into carboxylic acids. This simplifies the coupling reactions, as the carboxylic acid groups can be sensitive to certain reaction conditions.
Key Precursors and Synthetic Building Blocks
Based on the retrosynthetic analysis, several key precursors and building blocks can be identified. The central component is the anisole ring, which needs to be functionalized at the 2, 4, and 6 positions. A common starting material for this is 2,4,6-tri-substituted anisole. The nature of the substituents will depend on the chosen synthetic route.
For the pendant arms, a 4-substituted benzene (B151609) derivative is required. The choice of substituent is critical for the subsequent coupling and functional group transformation steps.
| Precursor Type | Example Precursors | Role in Synthesis |
| Anisole Core | 2,4,6-Tribromoanisole | Provides the central scaffold with leaving groups for cross-coupling reactions. |
| Anisole-2,4,6-d3 | Used in mechanistic studies to track reaction pathways. sigmaaldrich.com | |
| Phenyl Building Block | 4-Methylphenylboronic acid | A key component for Suzuki-Miyaura cross-coupling, with the methyl group serving as a precursor to the carboxylic acid. |
| (4-Carboxyphenyl)boronic acid | Allows for direct installation of the carboxyphenyl group, though may require protection. | |
| 4-Iodotoluene | An alternative building block for various cross-coupling reactions. | |
| p-Toluic acid | Can be used if the carboxylic acid is installed before the coupling step. |
Carbon-Carbon Bond Formation Strategies
The construction of the core triarylated anisole structure relies heavily on modern carbon-carbon bond formation techniques.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming aryl-aryl bonds.
Suzuki-Miyaura Coupling: This is one of the most widely used methods due to the mild reaction conditions and the commercial availability and stability of boronic acids. nih.govresearchgate.netnih.govuwindsor.ca The general reaction involves the coupling of an organoboron compound (e.g., 4-methylphenylboronic acid) with an organohalide (e.g., 2,4,6-tribromoanisole) in the presence of a palladium catalyst and a base.
Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.netnih.gov Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain situations but also makes them more sensitive to air and moisture. wikipedia.org
Stille Coupling: The Stille reaction employs an organotin reagent and an organohalide, catalyzed by palladium. orgsyn.orgwikipedia.orgnumberanalytics.comorganic-chemistry.orguwindsor.ca A key advantage of this method is the tolerance of a wide range of functional groups. uwindsor.ca However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |
| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, stable reagents |
| Negishi | Organozinc | Palladium or Nickel | High reactivity |
| Stille | Organotin | Palladium | High functional group tolerance |
Direct Arylation Techniques for the Anisole Core
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. nih.govnih.gov In the context of synthesizing this compound, this would involve the direct coupling of anisole with a 4-halobenzoic acid derivative. While challenging due to the need for high selectivity at the 2, 4, and 6 positions of the anisole ring, advancements in catalyst design are making these transformations more feasible. unipi.it
Electrophilic Aromatic Substitution Routes and Subsequent Oxidation
An alternative approach involves building the triaryl framework through electrophilic aromatic substitution (EAS) reactions, followed by oxidation. nih.govresearchgate.netmasterorganicchemistry.com The methoxy group of anisole is an activating, ortho-, para-directing group, which facilitates electrophilic substitution at the desired positions. youtube.comlibretexts.org
A plausible sequence could involve:
Friedel-Crafts Acylation or Alkylation: Reacting anisole with a suitable electrophile, such as 4-methylbenzoyl chloride or benzyl (B1604629) chloride, in the presence of a Lewis acid catalyst to install the three phenyl rings.
Oxidation: The methyl groups on the appended phenyl rings are then oxidized to carboxylic acids.
Carboxylic Acid Group Installation and Modification
The final step in the synthesis is often the installation of the carboxylic acid groups. If the cross-coupling reactions were performed with methyl-substituted phenyl rings, a subsequent oxidation step is necessary.
Common methods for the oxidation of benzylic methyl groups to carboxylic acids include:
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert methyl groups to carboxylic acids under basic conditions, followed by acidification.
Chromic Acid (H₂CrO₄): Another powerful oxidizing agent for this transformation.
Catalytic Oxidation: More environmentally friendly methods utilize catalysts with oxidants like molecular oxygen or hydrogen peroxide. organic-chemistry.orgresearchgate.netgoogle.com For instance, cobalt or manganese salts can catalyze the aerobic oxidation of toluenes. organic-chemistry.org Vanadium pentoxide is also a suitable oxidizing reagent. google.com
An indirect method involves the bromination of the benzylic methyl group followed by hydrolysis and oxidation, which can be a milder alternative to direct oxidation with strong oxidants. tandfonline.com
| Oxidizing Agent | Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Basic, heat | Strong, common laboratory method. |
| Chromic Acid (H₂CrO₄) | Acidic | Strong, but generates chromium waste. |
| Co/Mn salts with O₂ | Catalytic, heat | Greener alternative, suitable for industrial scale. organic-chemistry.org |
| Vanadium Pentoxide (V₂O₅) | Sulfuric acid, heat | Effective for oxidation-resistant groups. google.com |
Optimization of Reaction Conditions: Yield, Selectivity, and Purity
The successful synthesis of this compound via the Suzuki-Miyaura reaction is highly dependent on the fine-tuning of several key parameters. The goal is to maximize the yield of the fully substituted product while minimizing the formation of partially substituted intermediates and homocoupling side products.
Catalyst System: The choice of the palladium catalyst and the associated ligand is crucial. For sterically hindered and electronically deactivated substrates like 2,4,6-tribromoanisole, electron-rich and bulky phosphine (B1218219) ligands are often preferred. Ligands such as SPhos and XPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have shown great efficacy in promoting the coupling of challenging aryl chlorides and bromides. nih.gov The catalyst loading is another parameter to be optimized; while higher loadings can increase reaction rates, lower loadings are economically and environmentally preferable. For some Suzuki-Miyaura reactions, catalyst loadings as low as 0.02 mol% have proven effective.
Base: The base plays a critical role in the transmetalation step of the catalytic cycle. A variety of inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed. The strength and solubility of the base can significantly impact the reaction outcome. For instance, in the synthesis of sterically demanding biaryls, K₃PO₄ has been found to be an effective base. beilstein-journals.orgnih.gov The optimal choice of base often depends on the specific substrates and solvent system used.
Solvent: The solvent must be capable of dissolving the reactants and the catalyst system to a sufficient extent. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and tetrahydrofuran (B95107) (THF), often in the presence of water as a co-solvent. beilstein-journals.orgbeilstein-journals.org The polarity of the solvent can influence the structure and activity of the catalytic intermediates. beilstein-journals.org For the coupling of multiple positions on an aromatic ring, the solvent choice can also affect the regioselectivity and the rate of the sequential coupling steps.
Temperature and Reaction Time: The reaction temperature is a critical parameter that influences the rate of reaction. Higher temperatures can often lead to faster conversions but may also promote side reactions and catalyst decomposition. For complex, multi-coupling reactions, a careful balance must be struck. Microwave irradiation has emerged as a valuable tool, often allowing for significantly reduced reaction times (from hours to minutes) and improved yields. organic-chemistry.orgsemanticscholar.org
Purity and Selectivity: Achieving high purity requires the suppression of side products. In the synthesis of this compound, potential impurities include the mono- and di-substituted intermediates, as well as the homocoupling product of 4-carboxyphenylboronic acid. Selectivity towards the desired tri-substituted product can be enhanced by using a stoichiometric excess of the boronic acid and by carefully controlling the reaction time and temperature to drive the reaction to completion. Purification of the final product, which contains three carboxylic acid groups, would likely involve precipitation and washing, or column chromatography on a suitable stationary phase.
Interactive Data Table: Optimization of Suzuki-Miyaura Reaction Conditions for Biaryl Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | researchgate.net |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | semanticscholar.org |
| PEPPSI-iPr (1 mol%) | K₂CO₃ | Solvent-free (MW) | 110 | up to 91 | organic-chemistry.org |
| Pd(OH)₂ | K₃PO₄ | - | 65 | Good | nih.gov |
| Pd₂(dba)₃ / L7 | K₃PO₄ | THF | 50 | 85 | beilstein-journals.org |
Green Chemistry Approaches in Synthetic Design
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. For the synthesis of this compound, several green chemistry approaches can be envisioned to minimize environmental impact and improve sustainability.
Solvent-free Conditions: One of the most significant green chemistry principles is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often simpler work-up procedures.
Mechanochemistry: This technique involves inducing reactions in the solid state through mechanical force, such as grinding or ball-milling. Mechanochemical Suzuki-Miyaura cross-couplings have been successfully demonstrated, offering a solvent-free and often room-temperature route to biaryl compounds. nih.gov This approach could be particularly advantageous for the synthesis of this compound, as it would eliminate the need for large volumes of organic solvents.
Microwave-Assisted Solvent-Free Synthesis: Combining microwave irradiation with solvent-free conditions can lead to remarkably fast and efficient reactions. organic-chemistry.org For the target synthesis, the solid reactants (2,4,6-tribromoanisole, 4-carboxyphenylboronic acid, a solid base like K₂CO₃, and the palladium catalyst) could be mixed and irradiated with microwaves, potentially leading to the desired product in a matter of minutes with high yield. organic-chemistry.org
Ionic Liquid Catalysis: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are non-volatile, have high thermal stability, and can often be recycled, making them attractive green alternatives to traditional organic solvents.
Ionic Liquids as Reaction Media: The Suzuki-Miyaura reaction has been shown to proceed efficiently in ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). nih.govacs.org In some cases, the use of an ionic liquid can accelerate the reaction rate and allow for easier separation and recycling of the catalyst. acs.org
Supported Ionic Liquid Catalysis (SILC): To further improve catalyst recovery and handling, the ionic liquid and the palladium catalyst can be immobilized on a solid support, such as alumina (B75360) or silica. rsc.orgnih.gov This creates a heterogeneous catalyst that can be easily filtered off from the reaction mixture and reused multiple times with minimal loss of activity, leading to a highly efficient and recyclable catalytic system. rsc.org
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. While organometallic reactions have traditionally been performed under anhydrous conditions, the development of water-soluble ligands and catalysts has enabled Suzuki-Miyaura reactions to be carried out in aqueous media. rsc.org The use of a "water extract of banana" (WEB) as a reaction medium has even been reported as a highly economical and environmentally friendly approach for ligand-free Suzuki-Miyaura couplings at room temperature. rsc.org
Interactive Data Table: Green Chemistry Approaches in Suzuki-Miyaura Coupling
| Approach | Catalyst System | Conditions | Advantages | Reference(s) |
| Solvent-free (Microwave) | PEPPSI-iPr | 110 °C, 10 min | Rapid, clean, scalable, reduced waste | organic-chemistry.org |
| Solvent-free (Mechanochemistry) | Pd catalyst | Ball-milling, room temp. | No external heating, high chemoselectivity | nih.gov |
| Ionic Liquid Medium | Pd(0) catalyst in [bmim][BF₄] | Room temp. to elevated temp. | Catalyst recycling, rate acceleration | nih.govacs.org |
| Supported Ionic Liquid Catalyst (SILC) | Pd(OAc)₂ on alumina with [bmim]PF₆ | Room temp., 50% aq. ethanol | High efficiency, catalyst recyclable up to 5 times | rsc.orgnih.gov |
| Aqueous Medium (WEB) | Pd(OAc)₂ | Room temp., ligand-free | Highly economical, environmentally benign | rsc.org |
Advanced Spectroscopic and Structural Elucidation of 2,4,6 Tris 4 Carboxyphenyl Anisole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for determining the detailed molecular structure of organic compounds in solution.
Proton (¹H) NMR for Aromatic and Aliphatic Protons
A ¹H NMR spectrum of 2,4,6-Tris(4-carboxyphenyl)anisole would be expected to show distinct signals for the different types of protons present in the molecule. The aromatic protons on the central anisole (B1667542) ring and the three pendant phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The integration of these signals would correspond to the number of protons on each ring. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet in the upfield region, likely around 3.8-4.0 ppm.
Carbon-13 (¹³C) NMR for Backbone and Functional Group Carbons
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carboxyl carbons (-COOH), the carbons of the aromatic rings, and the methoxy carbon. The carboxyl carbons are typically observed in the most downfield region of the spectrum (around 165-175 ppm). The aromatic carbons would generate a series of signals between 110 and 160 ppm. The methoxy carbon would appear as a single peak in the upfield region, generally around 55-60 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same aromatic ring system, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connections between the central anisole core and the three 4-carboxyphenyl substituents, as well as the position of the methoxy group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound and to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments such as the carboxyl groups and the methoxy group.
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state.
Identification of Intermolecular Interactions
The solid-state assembly of this compound is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. The three carboxylic acid groups are capable of forming strong hydrogen bonds, a common feature in the crystal engineering of similar compounds. These interactions play a crucial role in the formation of stable, self-assembled structures.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful tool for characterizing the functional groups and conformational states of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The most prominent of these would be the stretching vibrations of the carboxylic acid groups. A broad band in the region of 2500-3300 cm⁻¹ is typically assigned to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700 cm⁻¹. Other significant peaks would include the C-O stretching of the ether linkage in the anisole core and the various C-H and C=C stretching and bending vibrations of the aromatic rings. researchgate.netmdpi.com The presence of specific bands can confirm the chemical structure and provide information about the extent of hydrogen bonding. researchgate.net
Raman Spectroscopy:
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | |
| C=O Stretch (Carboxylic Acid) | ~1700 (strong) | |
| C-O Stretch (Ether) | 1250-1000 | |
| Aromatic C=C Stretch | 1600-1450 | Strong |
| Aromatic C-H Stretch | 3100-3000 |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
Electronic spectroscopy provides valuable information about the electronic structure and photophysical behavior of this compound.
Electronic Absorption (UV-Vis) Spectroscopy:
Emission (Fluorescence) Spectroscopy:
Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum, shifted to longer wavelengths (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular environment, such as the solvent polarity and the presence of quenchers. researchgate.netresearchgate.net The anisole moiety itself is known to be fluorescent, and its emission can be influenced by temperature and pressure. researchgate.net The photophysical properties of similar complex molecules can be significantly affected by intermolecular interactions like π-π stacking. rsc.org
| Spectroscopic Property | Description |
| UV-Vis Absorption | Characterized by π-π* transitions of the aromatic systems. |
| Fluorescence Emission | Potential for emission at longer wavelengths than absorption, influenced by molecular structure and environment. researchgate.netresearchgate.net |
Computational and Theoretical Investigations of 2,4,6 Tris 4 Carboxyphenyl Anisole
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of 2,4,6-Tris(4-carboxyphenyl)anisole at the molecular level.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used method to determine the optimized ground state geometry and electronic structure of molecules. For compounds with similar structural motifs, like 1,3,5-Tris(4-carboxyphenyl)benzene, DFT calculations have been performed using the Gaussian 09W program to achieve a stable and accurate structural parameterization. nih.gov This process is crucial for understanding the molecule's stability and its preferred three-dimensional arrangement.
The electronic properties are further explored through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a related tripodal Schiff base ligand, DFT calculations at the B3LYP/6-31+G(d,p) level were used to understand its molecular-level characteristics. journalcps.com In the case of 1,3,5-Tris(4-carboxyphenyl)benzene, analysis revealed that HOMO orbitals were localized on the aromatic rings, while LUMO orbitals were delocalized across the molecule, indicating a high electron affinity. nih.gov The energy gap between HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule.
Table 1: Calculated Electronic Properties of a Structurally Similar Compound (1,3,5-Tris(4-carboxyphenyl)benzene)
| Property | Value |
| EHOMO | -0.257 eV |
| ELUMO | -0.0852 eV |
| Energy Gap (ΔE) | 0.1718 eV |
| Optimization Energy | -1490.693076 Hartree |
| Dipole Moment | 4.487465 Debye |
| Polarizability | 326.515667 a.u. |
| Data sourced from a study on 1,3,5-Tris(4-carboxyphenyl)benzene, which has a similar tripodal carboxyphenyl structure. nih.gov |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intermolecular interactions within a molecular system. researchgate.netuba.ar It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding phenomena like hydrogen bonding and the formation of molecular complexes. For instance, in a study of a quinoline (B57606) derivative, NBO analysis was employed to evaluate donor-acceptor interactions. chemrxiv.org This type of analysis can reveal the nature and strength of interactions between the carboxylic acid groups of this compound and other molecules or ions, which is fundamental to its application in areas like the formation of metal-organic frameworks (MOFs). lookchem.comchemicalbook.com
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational landscape and dynamic properties. nih.gov For complex molecules like this compound, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment over time. In a study of 1,3,5-Tris(4-carboxyphenyl)benzene binding to DNA, MD simulations were conducted for 50 nanoseconds to analyze the stability and dynamics of the complex. nih.gov Such simulations can elucidate the flexibility of the anisole (B1667542) core and the carboxyphenyl arms, which is important for understanding its ability to act as a ligand in coordination chemistry. rsc.orgrsc.org
Crystal Structure Prediction (CSP) and Polymorphism Exploration
Crystal Structure Prediction (CSP) is a computational method aimed at identifying the most stable crystal packing arrangements for a given molecule. This is particularly important for understanding polymorphism, the ability of a compound to exist in multiple crystalline forms. nih.govnih.gov Different polymorphs can exhibit distinct physical properties. While specific CSP studies on this compound were not found, research on related triazine derivatives, such as 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, has shown that different synthetic routes can lead to different polymorphs, which can be characterized by techniques like X-ray powder diffraction. rsc.orgscispace.comunamur.be The exploration of polymorphism is crucial for controlling the material properties of crystalline solids.
Prediction of Reactivity Descriptors and Reaction Pathways
Computational methods can be used to predict various reactivity descriptors that provide information about the potential chemical behavior of a molecule. These descriptors are often derived from DFT calculations. nih.gov For 1,3,5-Tris(4-carboxyphenyl)benzene, global reactivity descriptors such as chemical hardness (0.086), chemical potential (-0.171), and electrophilicity index (0.170) have been calculated to gauge its tendency to participate in chemical reactions. nih.gov
Table 2: Global Reactivity Descriptors for a Structurally Similar Compound (1,3,5-Tris(4-carboxyphenyl)benzene)
| Reactivity Descriptor | Value |
| Chemical Hardness | 0.086 |
| Chemical Potential | -0.171 |
| Electrophilicity Index | 0.170 |
| Chemical Softness | 5.821 |
| Electronegativity | 0.171 |
| Data sourced from a study on 1,3,5-Tris(4-carboxyphenyl)benzene, which has a similar tripodal carboxyphenyl structure. nih.gov |
Furthermore, computational chemistry can be used to explore potential reaction pathways. For example, in a study of a quinoline derivative, the calculation of Bond Dissociation Energies (BDE) was used to predict molecular sites susceptible to autoxidation. chemrxiv.org Similar calculations for this compound could help in understanding its stability and degradation pathways.
Role As a Building Block in Advanced Material Architectures
Covalent Organic Frameworks (COFs)
Design Considerations for Anisole-Core Linkers in COF Formation
The design of linkers, or building blocks, is fundamental to dictating the resulting topology and properties of Covalent Organic Frameworks (COFs). For anisole-core linkers like 2,4,6-Tris(4-carboxyphenyl)anisole, several key factors are considered to achieve ordered, porous structures.
Symmetry and Geometry: The C3 symmetry of the tris(4-carboxyphenyl)anisole linker is a primary design element. This trigonal geometry predisposes the formation of hexagonal porous networks when reacted with linear, ditopic linkers. The planarity and symmetry of the chosen building blocks strongly influence the degree of crystallinity and the surface area of the resulting COFs. rsc.org
Rigidity and Conformational Flexibility: The inherent rigidity of the aromatic rings in the linker is crucial for creating a stable, porous framework. rsc.org However, the anisole (B1667542) core introduces a degree of non-planarity compared to perfectly flat linkers like trimesic acid. This can influence the stacking behavior of the 2D layers in the COF, potentially preventing dense, non-porous arrangements and favoring more open structures.
Steric Hindrance: The strategic introduction of bulky functional groups can be used to control the final COF topology. By creating steric hindrance, it's possible to favor the formation of one desired structure, such as a kagome (kgm) lattice, over a polymorphic alternative like a square-lattice (sql) structure. rsc.org The methoxy (B1213986) group at the core of the anisole linker can influence the local steric environment, affecting how linkers connect and how the framework crystallizes.
Synthetic Strategies for this compound-derived COFs
The synthesis of COFs from building blocks like this compound relies on the formation of strong covalent bonds through reversible reactions, which allows for "error-checking" and the formation of crystalline materials. rsc.org
Common synthetic strategies that can be applied include:
Condensation Reactions: The carboxylic acid groups of the anisole linker can be condensed with various other functional groups to form the linking bonds of the framework. For instance, reaction with amines would form amide linkages, while reactions with boronic acids could yield boronate esters. Imine-based COFs, formed from the condensation of aldehydes and amines, are the most widely reported type due to their relatively high chemical stability. tcichemicals.com
Solvothermal Synthesis: This is a prevalent method where the constituent building blocks are heated in a high-boiling-point solvent system for an extended period. The elevated temperature provides the energy needed to overcome activation barriers and facilitates the reversible bond formation necessary for crystallisation.
Microwave-Assisted and Mechanochemical Synthesis: These are newer strategies aimed at producing high-quality COFs more efficiently. consensus.app Microwave synthesis can significantly reduce reaction times, while mechanochemical methods, involving grinding solid reactants, can offer a solvent-free route to COF formation.
Influence of the Anisole Moiety on COF Structure, Connectivity, and Framework Rigidity
The central anisole group in this compound is not merely a passive anchor for the carboxyl groups; it actively influences the final material's properties.
Structure and Connectivity: The non-planar nature of the anisole core can disrupt the typical flat-stacking (eclipsed or staggered) observed in COFs made from planar linkers. This can lead to more complex three-dimensional ordering and potentially prevent framework interpenetration, a phenomenon where multiple independent networks grow through each other, which can reduce pore accessibility.
Functionalization: The methoxy group (-OCH₃) of the anisole core introduces a different chemical functionality into the pores of the resulting COF. This can alter the surface properties of the pores, influencing their polarity and their affinity for specific guest molecules.
Supramolecular Assemblies and Hydrogen-Bonded Organic Frameworks (HOFs)
Beyond the robust covalent linkages of COFs, this compound is an excellent candidate for constructing supramolecular assemblies and Hydrogen-Bonded Organic Frameworks (HOFs). In these materials, the primary interactions holding the framework together are weaker, non-covalent forces, predominantly hydrogen bonds.
Directed Self-Assembly Principles and Strategies
The formation of HOFs from molecules like this compound is a process of directed self-assembly. The information required to form the extended, ordered structure is encoded within the geometry and functional groups of the molecule itself.
Hydrogen Bonding: The carboxylic acid (-COOH) groups are the key players. They are strong hydrogen bond donors and acceptors and tend to form predictable, directional dimers. This reliable interaction is the primary driving force for the assembly of the framework.
Molecular Shape: The C3-symmetric, propeller-like shape of the molecule guides the extension of the hydrogen-bonded network in multiple dimensions, promoting the formation of porous 2D or 3D structures rather than simple 1D chains.
Solvent Influence: The choice of solvent is critical in HOF synthesis. Solvents can compete for hydrogen bonding sites, and the crystallization process often involves a delicate balance of solubility and intermolecular interactions to achieve single-crystalline material. The rapid recrystallization of a similar building block, tris(4-carboxyphenyl)amine (TCA), in different solvents leads to distinct HOFs with different pore environments. researchgate.net
Exploration of Supramolecular Synthons and Catenation Motifs
The predictable patterns of intermolecular interactions that drive self-assembly are known as supramolecular synthons.
Carboxylic Acid Dimer Synthon: The most common and robust synthon involving carboxylic acids is the cyclic dimer, where two -COOH groups form a pair of strong O-H···O hydrogen bonds. This synthon effectively links two separate molecules of this compound together. The repetition of this synthon is what builds the extended framework.
Catenation (Interpenetration): Due to the relatively large voids created in HOFs and the flexibility of hydrogen bonds, the formation of interpenetrated or catenated frameworks is common. researchgate.net This is where two or more independent frameworks grow through one another. While this can reduce the accessible pore volume, it can also significantly enhance the stability of the otherwise fragile HOF structure. The degree of catenation can sometimes be controlled by modifying crystallization conditions or the linker geometry.
Host-Guest Chemistry and Encapsulation Studies
The porous nature of HOFs derived from this compound makes them suitable for host-guest chemistry, where the framework (the host) can encapsulate smaller molecules (the guests) within its cavities.
Guest Inclusion: During crystallization, solvent molecules are often trapped within the pores and become an integral part of the stabilized structure. The removal of these guest molecules can sometimes lead to the collapse of the fragile hydrogen-bonded framework. researchgate.net
Selective Encapsulation: The size, shape, and chemical nature of the pores can allow for the selective uptake of specific guest molecules. The anisole core and the carboxylic acid groups lining the pores create a specific chemical environment that can interact preferentially with certain guests through van der Waals forces, hydrogen bonding, or other non-covalent interactions. This selectivity is a key area of research for applications in separation and sensing.
After conducting a comprehensive search for scientific literature concerning the chemical compound This compound , it has been determined that there is no available information regarding its specific use as a building block in the design and synthesis of coordination polymers and hybrid materials.
Searches for this compound in the context of "coordination polymers," "rational design," "multi-dimensional architectures," and "interpenetration" did not yield any relevant research findings. The scientific literature that was retrieved focused on structurally distinct, albeit similarly named, tripodal carboxylate or pyridyl ligands, primarily those based on a central 1,3,5-triazine core rather than the specified anisole core.
Due to the absence of published research on this compound within the specified domain of advanced material architectures, it is not possible to generate the requested article with scientifically accurate and verifiable content for the outlined sections. The foundational data required to detail the rational design of its coordination complexes or the exploration of its multi-dimensional architectures does not appear to be present in the available scientific literature.
Reactivity and Derivatization Studies of 2,4,6 Tris 4 Carboxyphenyl Anisole
Chemical Transformations of the Carboxylic Acid Functionalities
The three carboxylic acid groups are the most prominent reactive sites in 2,4,6-Tris(4-carboxyphenyl)anisole. Their derivatization can significantly alter the molecule's solubility, reactivity, and utility as a building block in supramolecular chemistry and materials science.
Esterification for Solubility and Reactivity Modulation
Esterification of the carboxylic acid groups in this compound is a key strategy for enhancing its solubility in organic solvents, which is often a prerequisite for further chemical transformations and for its use in solution-based processing of materials. The conversion of the polar carboxylic acid groups to less polar ester groups, such as methyl or ethyl esters, is expected to significantly increase solubility in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran (B95107).
The reaction is typically carried out by treating the compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions (Fischer esterification). Alternatively, for milder conditions and to avoid potential side reactions on the anisole (B1667542) core, methods involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), or conversion to the acyl chloride followed by reaction with an alcohol, can be employed.
The modulation of reactivity through esterification is another critical aspect. The electron-withdrawing nature of the carboxylic acid groups deactivates the phenyl rings towards electrophilic substitution. Conversion to ester groups, which are also electron-withdrawing but to a lesser extent, can subtly tune the electronic properties of the molecule.
Table 1: Hypothetical Esterification Reactions of this compound
| Reagent/Conditions | Expected Product | Purpose |
| CH₃OH, H₂SO₄ (catalytic), reflux | 2,4,6-Tris(4-(methoxycarbonyl)phenyl)anisole | Increased solubility in organic solvents |
| C₂H₅OH, DCC, DMAP | 2,4,6-Tris(4-(ethoxycarbonyl)phenyl)anisole | Mild reaction conditions, improved solubility |
| 1. (COCl)₂, DMF (catalytic) 2. Benzyl (B1604629) alcohol, pyridine | 2,4,6-Tris(4-(benzyloxycarbonyl)phenyl)anisole | Introduction of a readily cleavable protecting group |
This table is illustrative and based on general principles of esterification. Specific reaction conditions and yields would require experimental validation.
Amidation and Other Carboxyl Group Derivatizations
Amidation of the carboxylic acid groups opens up possibilities for introducing a wide range of functional groups and for creating hydrogen-bonding motifs that can direct self-assembly. The formation of amide bonds typically requires the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole).
These amide derivatives could find applications as new ligands for metal complexes, as building blocks for polymers with enhanced thermal stability, or as components of supramolecular gels. Other derivatizations of the carboxyl group, such as conversion to azides or isocyanates, could serve as reactive handles for "click" chemistry or for the synthesis of novel polymeric materials, respectively.
Functionalization of the Anisole Core
The central anisole ring, while activated by the methoxy (B1213986) group, is sterically shielded by the three bulky 4-carboxyphenyl substituents. This steric hindrance is expected to play a dominant role in the feasibility and regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing group, meaning that incoming electrophiles would preferentially attack the 3- and 5-positions of the anisole ring. However, access to these positions is severely restricted.
Selective halogenation, such as bromination or chlorination, would likely require forcing conditions and may result in low yields or a mixture of products. The use of highly reactive halogenating agents might be necessary to overcome the steric barrier. Similarly, nitration, typically carried out with a mixture of nitric and sulfuric acid, would face the same steric challenges. The harsh acidic conditions could also lead to undesired side reactions, such as demethylation of the anisole ether.
Due to these challenges, direct functionalization of the anisole core of this compound is anticipated to be a difficult transformation. Alternative strategies, such as the synthesis of the functionalized anisole core prior to the attachment of the carboxyphenyl groups, might be a more viable approach for creating derivatives with modified central rings.
Post-Synthetic Modification (PSM) of this compound-based Framework Materials
This compound is an excellent candidate as a tritopic linker for the construction of metal-organic frameworks (MOFs). The rigid, C₃-symmetric structure can lead to the formation of highly porous and stable frameworks with interesting topologies. Post-synthetic modification (PSM) is a powerful technique to introduce or alter functionality within a pre-existing MOF structure, and MOFs constructed from this linker would offer several avenues for PSM.
One of the primary PSM strategies would involve the derivatization of the carboxylic acid groups that did not coordinate to the metal nodes during the initial MOF synthesis, often referred to as "dangling" or "free" carboxylates. These free carboxylates within the pores of the MOF could be converted to esters or amides, thereby tuning the polarity and chemical environment of the pores. This could have significant implications for applications in gas storage and separation, where the interaction between the framework and the guest molecules is crucial.
Another approach to PSM would be to utilize the reactivity of the anisole core, although as previously discussed, this is expected to be challenging due to steric hindrance. However, if a reaction could be successfully implemented on the anisole ring within the MOF structure, it would allow for the precise placement of functional groups within the framework's pores.
Finally, if a derivative of this compound bearing an additional functional group (e.g., an amino or nitro group on one of the phenyl rings) were used to construct a MOF, this functional group could then be the site for a wide range of post-synthetic modifications. For example, an amino group could be readily diazotized or acylated, while a nitro group could be reduced to an amine, which could then undergo further reactions.
Table 2: Potential Post-Synthetic Modifications of a MOF with a this compound Linker
| PSM Reaction Type | Target Site | Reagents | Potential Outcome |
| Amide Coupling | Free Carboxylic Acid Groups | Amine, Coupling Agent (e.g., HATU) | Introduction of new functional groups, altered pore chemistry |
| Esterification | Free Carboxylic Acid Groups | Alcohol, Acid Catalyst or Activating Agent | Modified pore polarity, enhanced hydrophobicity |
| Reduction (if a nitro-functionalized linker is used) | Nitro Group | H₂, Pd/C or SnCl₂ | Conversion to an amine for further functionalization |
| Acylation (if an amino-functionalized linker is used) | Amino Group | Acyl Chloride or Anhydride | Introduction of various organic moieties |
This table presents hypothetical PSM strategies. The feasibility and success of these reactions would depend on the specific MOF structure and reaction conditions.
Future Research Directions and Emerging Applications
Development of Next-Generation Synthetic Methodologies
The synthesis of 2,4,6-Tris(4-carboxyphenyl)anisole and its derivatives is a foundational aspect of its future development. While classical organic reactions can produce the basic structure, future research will likely focus on more efficient, sustainable, and scalable synthetic routes.
Key Research Thrusts:
Greener Synthesis: Developing methods that minimize solvent use, reduce energy consumption, and utilize non-toxic reagents and catalysts.
Modular Approaches: Creating synthetic pathways that allow for the easy introduction of various functional groups onto the anisole (B1667542) core or the phenyl arms. This would enable fine-tuning of the linker's electronic properties, steric hindrance, and binding affinity.
Flow Chemistry: Investigating continuous flow processes for the synthesis of the linker, which can offer improved reaction control, higher yields, and enhanced safety compared to batch processing.
Post-Synthetic Modification: Exploring strategies to chemically modify the linker after it has been incorporated into a larger framework, such as a metal-organic framework (MOF), allowing for the introduction of functionalities that might not be stable under initial synthesis conditions.
Methodologies for creating multifunctional polycarboxylic acid linkers are crucial for advancing MOF chemistry, enabling the design of materials with desired functionalities. imperial.ac.uk
Integration into Multi-Component Systems for Synergistic Effects
The true potential of this compound may be realized when it is integrated into multi-component systems, such as mixed-linker MOFs or composites. These systems can exhibit synergistic effects, where the combined properties are greater than the sum of the individual components.
Potential Multi-Component Architectures:
Mixed-Linker MOFs: Combining the anisole-based linker with other organic linkers of different lengths, geometries, or functionalities can create MOFs with complex pore environments and enhanced properties. This approach can be used to fine-tune pore sizes for selective gas separation or to introduce catalytic sites alongside structural components. researchgate.net
MOF Composites: Incorporating materials like nanoparticles, enzymes, or conductive polymers within a MOF built from the anisole linker. For instance, enzyme-MOF composites can create robust biocatalysts where the framework protects the enzyme, while the combined system promotes cascade reactions. nih.gov Host-guest MOFs can also exhibit synergistic effects between the host framework and guest units, leading to novel functionalities. nih.gov
Multi-Metallic MOFs: Using the linker to construct frameworks with more than one type of metal ion can introduce multiple functionalities, such as different types of catalytic active sites or enhanced electronic properties. rsc.org
| System Type | Component 1 | Component 2 | Potential Synergistic Effect | Target Application |
|---|---|---|---|---|
| Mixed-Linker MOF | This compound | Linear Dicarboxylate Linker | Hierarchical pore structures | Size-selective separations |
| MOF Composite | Anisole-based MOF | Enzyme (e.g., Glucose Oxidase) | Enhanced stability and cascade catalysis | Biosensing, Biocatalysis |
| Multi-Metallic MOF | Anisole-based Linker with Zn2+ | Co2+ ions | Bifunctional catalysis | One-pot tandem reactions |
Exploration of Advanced Functional Materials for Diverse Applications
The unique structure of this compound makes it a prime candidate for building a new generation of advanced functional materials, particularly porous materials like MOFs and Porous Organic Polymers (POPs).
Gas Adsorption and Separation: MOFs constructed from this linker could exhibit selective adsorption of gases like CO2, methane, and hydrogen. scispace.comrsc.org The methoxy (B1213986) group on the anisole core could create specific binding sites, potentially enhancing selectivity for certain gas molecules. The inherent porosity and tunable nature of MOFs make them excellent candidates for addressing challenges in gas separation and purification. scispace.comresearchgate.netewadirect.com
Catalysis: The linker can be used to construct MOFs that act as heterogeneous catalysts. nih.gov The framework can support catalytically active metal sites, and the linker itself can be functionalized to participate in catalytic reactions. The stereoelectronic properties of the linker are critical to the activity of single-site organometallic catalysts in MOFs. iastate.edusemanticscholar.org
Chemical Sensing: Porous polymers incorporating the anisole linker could be developed as chemical sensors. rsc.org The porous structure allows for the concentration of analytes, and interactions between the analyte and the functional groups on the linker can lead to a detectable signal, such as a change in fluorescence. researchgate.netrsc.orghgxx.org POPs are particularly promising for sensing applications due to their tunable structures and permanent porosity. rsc.orgresearchgate.net
Energy Storage: MOFs and their derivatives have shown significant promise as electrode materials for batteries and supercapacitors due to their high surface area and porosity. acs.orgrsc.orgjos.ac.cnresearchgate.netrsc.org Frameworks built with this compound could be explored for their potential in storing charge, with the linker's structure influencing ion transport and storage capacity.
Deeper Understanding of Structure-Function Relationships at the Molecular Level
A fundamental area of future research will be to establish clear connections between the molecular structure of this compound and the macroscopic properties of the materials it forms. The geometry and connectivity of a linker are known to dictate the structure and properties of the resulting MOF. researchgate.net
Key Questions to Address:
How does the conformation and flexibility of the anisole-based linker influence the topology of the resulting MOF? researchgate.netnih.gov
What is the impact of the methoxy group's electronic and steric effects on gas binding, catalytic activity, or sensing selectivity?
How do functional groups added to the linker backbone alter the material's properties? Introducing ortho-substituents, for example, can force specific dihedral angles and affect acidity, leading to unusual cluster formation in MOFs. nih.govacs.org
Advanced characterization techniques, such as in-situ X-ray diffraction and solid-state NMR, combined with computational modeling, will be essential to probe these relationships. Understanding these fundamental principles is crucial for the rational design of new materials with targeted functions. researchgate.net
Application of Machine Learning and AI in Predictive Material Design
The vast combinatorial space of potential materials that can be created from linkers like this compound makes experimental exploration time-consuming and expensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate materials discovery. rsc.org
Property Prediction: AI models can be trained on existing materials data to predict the properties (e.g., gas uptake, bandgap, mechanical stability) of hypothetical MOFs constructed from the anisole linker and its derivatives. technologynetworks.com
Inverse Design: Going beyond prediction, inverse design models can propose new linker structures or synthetic conditions to achieve a material with specific desired properties. technologynetworks.com
High-Throughput Screening: AI can rapidly screen large virtual libraries of potential structures to identify the most promising candidates for synthesis and experimental testing, streamlining the design process. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4,6-Tris(4-carboxyphenyl)anisole, and what experimental parameters are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic aromatic substitution or cross-coupling reactions. A common approach starts with functionalizing anisole derivatives with carboxyphenyl groups via Suzuki-Miyaura coupling, leveraging palladium catalysts and aryl boronic acids. Key parameters include:
- Reaction temperature : Controlled reflux conditions (e.g., 80–110°C) to prevent decomposition of sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic precursors .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and carboxyphenyl groups) and symmetry. Aromatic proton signals typically appear at δ 6.8–8.2 ppm, while carboxy protons may show broad peaks at δ 12–13 ppm .
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~500 g/mol) and detects fragmentation patterns .
- Elemental Analysis : Validates purity (>95% C, H, O composition) .
Q. What safety considerations are paramount when handling this compound during synthesis and purification?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with corrosive carboxylic acid intermediates .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., acetic acid during reflux) .
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste if using chlorinated solvents .
Q. What are the common impurities formed during the synthesis of this compound, and how can they be identified and removed?
- Methodological Answer :
- By-products : Incomplete substitution (e.g., mono- or di-substituted anisoles) or oxidized carboxy groups.
- Detection : HPLC with UV detection (λ = 254 nm) or ¹H NMR integration ratios identify incomplete products .
- Removal : Gradient column chromatography (silica gel, hexane/ethyl acetate) or repeated recrystallization .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound derivatives?
- Methodological Answer :
- Computational Validation : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and compare with experimental data. Software like Gaussian or ORCA can model aromatic ring current effects .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow diffusion of hexane into DMSO solutions) .
Q. What strategies optimize the crystallinity of this compound for single-crystal X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., DMSO/water) to slow nucleation. Carboxylic acid groups promote hydrogen-bonded networks, aiding crystal growth .
- Temperature Gradients : Cool solutions from 50°C to 4°C over 48 hours to form defect-free crystals .
- Additives : Introduce trace NH₄⁺ ions to stabilize carboxylate coordination .
Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?
- Methodological Answer :
- Ligand Design : The three carboxyphenyl groups act as polydentate ligands, forming stable complexes with metals (e.g., Cu²⁺, Fe³⁺). UV-Vis spectroscopy monitors ligand-to-metal charge transfer bands (e.g., d-d transitions at 400–600 nm) .
- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and binding affinity .
- EXAFS : Probe metal-ligand bond distances in coordination polymers .
Q. What computational chemistry approaches are suitable for predicting the supramolecular assembly of this compound in solid-state structures?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate packing motifs in Materials Studio or GROMACS, focusing on π-π stacking and hydrogen-bonding interactions .
- Crystal Structure Prediction (CSP) : Use algorithms like USPEX or GRACE to rank energetically favorable polymorphs .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O bonds) from crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
